N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide
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Overview
Description
N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfamoyl Group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Hexyl Group: This can be done through alkylation reactions using hexyl halides.
Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.
Scientific Research Applications
N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-hexyl-6-methyl-2-(propan-2-yl)pyrimidin-4-amine: This compound shares some structural similarities but differs in its core structure and functional groups.
Quinoline Derivatives: Other quinoline derivatives with different substituents can be compared to highlight the unique properties of N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
6801-48-5 |
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Molecular Formula |
C26H33N3O4S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O4S/c1-5-6-7-8-15-27-26(31)23-17-28-24-14-13-21(16-22(24)25(23)30)34(32,33)29(4)20-11-9-19(10-12-20)18(2)3/h9-14,16-18H,5-8,15H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
DZVFZPXDYBPEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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